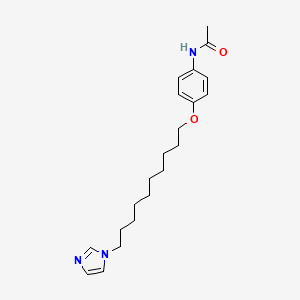
3-(Azetidin-3-yl)-2-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yl)-2-chloropyridine is a heterocyclic compound that features both an azetidine ring and a chloropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-2-chloropyridine typically involves the formation of the azetidine ring followed by its attachment to the chloropyridine moiety. One common method involves the use of N-Boc-azetidin-3-one, which undergoes a Horner–Wadsworth–Emmons reaction to form the azetidine ring . This intermediate can then be coupled with 2-chloropyridine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve scalable reactions such as the aza-Michael addition and Suzuki–Miyaura cross-coupling reactions . These methods are chosen for their efficiency and ability to produce high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-2-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura cross-coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
3-(Azetidin-3-yl)-2-chloropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-2-chloropyridine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The chloropyridine moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring that serves as a building block for various bioactive compounds.
Chloropyridine: A pyridine ring substituted with a chlorine atom, commonly used in medicinal chemistry.
Pyrrolidine: A five-membered nitrogen-containing ring with similar properties to azetidine.
Uniqueness
3-(Azetidin-3-yl)-2-chloropyridine is unique due to the combination of the azetidine ring and the chloropyridine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-2-chloropyridine |
InChI |
InChI=1S/C8H9ClN2/c9-8-7(2-1-3-11-8)6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChI Key |
AEAGTMBMKHPXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dispiro[2.0.2.1]heptane-7-acetic acid](/img/structure/B12943039.png)
![(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-amino-9,13-dimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-7,5'-oxolane]-2',6-dione](/img/structure/B12943041.png)

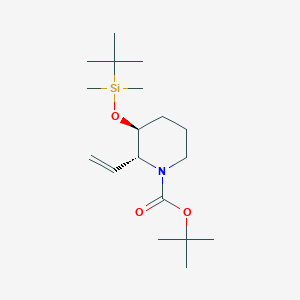
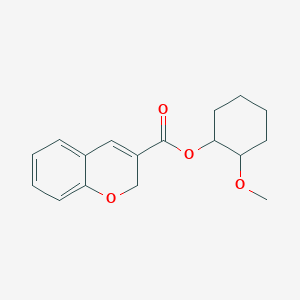
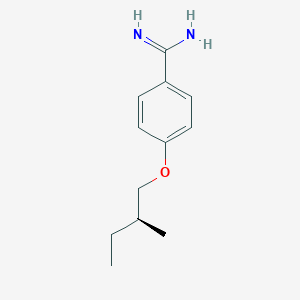
![tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12943083.png)


![6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12943114.png)
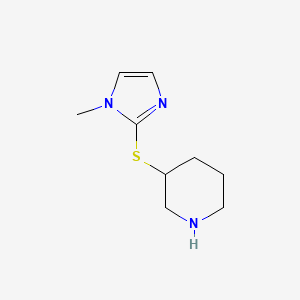

![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)
